Kinase inhibitor developers often face metabolic liabilities and mutagenicity risks from nitro-urea building blocks. This compound provides strong electron-withdrawal via cyano, without toxicity.
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1-(4-Cyanophenyl)-3-phenylurea (CAS 107676-58-4) is an asymmetric diarylurea distinguished by a strongly electron-withdrawing para-cyano substituent. In chemical procurement, it is primarily sourced as a high-affinity pharmacophore building block for kinase inhibitor libraries, a reactive precursor for bioisosteric tetrazole synthesis, and an active hydrogen-bonding cleft in supramolecular anion sensors. The presence of the cyano group significantly polarizes the urea N-H bonds, enhancing hydrogen-bond donor capacity while maintaining a highly favorable metabolic stability profile compared to more reactive nitro-substituted analogs [1].
Procurement of generic symmetric ureas, such as 1,3-diphenylurea, fails to deliver the requisite N-H bond polarization needed for high-affinity target engagement or supramolecular sensing. While buyers might consider other electron-deficient analogs like 1-(4-nitrophenyl)-3-phenylurea to achieve this polarization, the nitro group introduces severe metabolic liabilities, rapid in vitro clearance, and potential mutagenicity in biological assays. Furthermore, halogenated substitutes like 1-(4-chlorophenyl)-3-phenylurea lack the specific chemical reactivity required for late-stage transformations, such as direct conversion to tetrazole bioisosteres. Consequently, 1-(4-Cyanophenyl)-3-phenylurea is strictly non-interchangeable for workflows demanding a balance of strong electron-withdrawal, metabolic stability, and versatile synthetic handleability [1].
In supramolecular sensor design, the acidity of the urea N-H protons dictates the strength of anion binding. The strongly electron-withdrawing para-cyano group on 1-(4-Cyanophenyl)-3-phenylurea significantly polarizes these bonds compared to the unsubstituted 1,3-diphenylurea baseline. Standard NMR titration assays demonstrate that this polarization translates to a substantially higher association constant for oxyanions such as acetate, making it a superior core for high-sensitivity receptor design[1].
| Evidence Dimension | Association constant (Ka) for acetate anion |
| Target Compound Data | ~1,250 M⁻¹ |
| Comparator Or Baseline | 1,3-Diphenylurea (~210 M⁻¹) |
| Quantified Difference | 5.9-fold increase in binding affinity |
| Conditions | 1H NMR titration in DMSO-d6 at 298 K |
Allows buyers to achieve required sensor sensitivity limits without resorting to highly complex or synthetically demanding multidentate architectures.
When screening electron-deficient diarylureas for kinase inhibition, 1-(4-Nitrophenyl)-3-phenylurea is often considered due to its strong electronic effects. However, the nitro group is a known structural alert, prone to nitroreductase cleavage and associated with high in vitro clearance. 1-(4-Cyanophenyl)-3-phenylurea provides a nearly equivalent electron-withdrawing effect but exhibits significantly higher metabolic stability in human liver microsomes (HLM), preventing false positives or early attrition in drug discovery cascades [1].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) in HLM |
| Target Compound Data | < 15 µL/min/mg protein (Stable) |
| Comparator Or Baseline | 1-(4-Nitrophenyl)-3-phenylurea (> 60 µL/min/mg protein) |
| Quantified Difference | > 4-fold improvement in metabolic stability |
| Conditions | Human liver microsome assay, 30 min incubation |
Ensures that procured building blocks yield screening hits with viable pharmacokinetic profiles, reducing downstream optimization costs.
A critical procurement advantage of 1-(4-Cyanophenyl)-3-phenylurea over halogenated analogs is its utility as a direct precursor for tetrazole synthesis. The cyano group undergoes [3+2] cycloaddition with sodium azide to yield a 5-substituted tetrazole—a widely used lipophilic bioisostere for carboxylic acids. Halogenated ureas like 1-(4-chlorophenyl)-3-phenylurea are entirely inert to this specific transformation, requiring multi-step cross-coupling to achieve similar functionalization[1].
| Evidence Dimension | Yield of 5-substituted tetrazole via[3+2] cycloaddition |
| Target Compound Data | 82-88% conversion |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-3-phenylurea (0% conversion, inert) |
| Quantified Difference | Absolute qualitative and quantitative advantage for direct tetrazole access |
| Conditions | NaN3, NH4Cl, DMF, 120 °C |
Provides medicinal chemists with a direct, single-step synthetic route to acidic bioisosteres, streamlining library production.
For industrial formulation and high-temperature synthetic steps, the thermal stability of the urea linkage is paramount. 1-(4-Cyanophenyl)-3-phenylurea exhibits a highly stable crystalline lattice driven by strong intermolecular hydrogen bonding and dipole-dipole interactions from the cyano group. Compared to the sterically hindered 1-(2-cyanophenyl)-3-phenylurea isomer, the para-substituted derivative demonstrates a significantly higher onset of thermal degradation, allowing for broader processing windows in melt-extrusion or high-temperature reflux conditions [1].
| Evidence Dimension | Onset of thermal degradation (Td) |
| Target Compound Data | > 245 °C |
| Comparator Or Baseline | 1-(2-Cyanophenyl)-3-phenylurea (~210 °C) |
| Quantified Difference | 35 °C expansion in thermal processing window |
| Conditions | Thermogravimetric analysis (TGA) under N2 atmosphere, 10 °C/min |
Reduces the risk of thermal decomposition and isocyanate reversion during high-temperature manufacturing or formulation processes.
Leveraging its superior metabolic stability compared to nitro-analogs, 1-(4-Cyanophenyl)-3-phenylurea serves as a premium building block for synthesizing VEGFR and PDGFR inhibitors. The para-cyano group effectively occupies allosteric hydrophobic pockets while maintaining a viable pharmacokinetic profile for downstream in vivo screening [1].
Due to its highly polarized N-H bonds, this compound is the preferred core for developing colorimetric and fluorescent sensors targeting biologically relevant oxyanions like acetate and phosphate. It provides the necessary binding affinity without the need for complex, synthetically demanding multidentate architectures [1].
Procured specifically for its synthetic handle, the compound enables rapid [3+2] cycloaddition with azides to generate 5-substituted tetrazoles. This is a critical workflow for medicinal chemists aiming to replace problematic carboxylic acids with lipophilic, orally bioavailable bioisosteres in a single synthetic step [1].
Benefiting from an expanded thermal processing window (> 245 °C), this derivative is highly suitable for integration into melt-extruded polymer blends or as a stable intermediate in high-temperature chemical manufacturing where isomeric or unsubstituted ureas would undergo premature thermal degradation [1].